2-(Bromomethyl)-3,6-dimethylpyridine

Catalog No.
S13511857
CAS No.
M.F
C8H10BrN
M. Wt
200.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(Bromomethyl)-3,6-dimethylpyridine

Product Name

2-(Bromomethyl)-3,6-dimethylpyridine

IUPAC Name

2-(bromomethyl)-3,6-dimethylpyridine

Molecular Formula

C8H10BrN

Molecular Weight

200.08 g/mol

InChI

InChI=1S/C8H10BrN/c1-6-3-4-7(2)10-8(6)5-9/h3-4H,5H2,1-2H3

InChI Key

ZVWCSLAYASIOOL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(C=C1)C)CBr

2-(Bromomethyl)-3,6-dimethylpyridine is an organic compound with the molecular formula C8H10BrNC_8H_{10}BrN. It features a pyridine ring substituted with a bromomethyl group at the 2-position and two methyl groups at the 3 and 6 positions. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to the reactivity of the bromomethyl group, which can participate in various chemical transformations.

  • Nucleophilic Substitution: The bromine atom can be substituted by various nucleophiles, leading to the formation of new compounds. This reaction is often facilitated by strong nucleophiles such as amines or thiols, resulting in the production of amine or thioether derivatives.
  • Elimination Reactions: Under certain conditions, elimination reactions can occur, leading to the formation of double bonds in the pyridine ring.
  • Reduction: The compound can also be reduced to form corresponding amines or other derivatives, depending on the reducing agent used.

Several methods exist for synthesizing 2-(Bromomethyl)-3,6-dimethylpyridine:

  • Bromination of 3,6-Dimethylpyridine: The most common method involves treating 3,6-dimethylpyridine with brominating agents such as N-bromosuccinimide (NBS) in a suitable solvent like carbon tetrachloride. This reaction typically requires a radical initiator such as AIBN (2,2'-azobisisobutyronitrile) to facilitate bromination under reflux conditions .
  • Alternative Synthesis: Another approach may involve the use of dibromohydantoin as a brominating agent under milder conditions, which can enhance yield and reduce by-products .

2-(Bromomethyl)-3,6-dimethylpyridine has several applications:

  • Intermediate in Organic Synthesis: It serves as an important intermediate for synthesizing more complex organic molecules.
  • Pharmaceutical Development: Its derivatives may be explored for developing new pharmaceuticals due to their potential biological activities.
  • Ligand Development: The compound can be used in creating ligands for coordination chemistry and catalysis.

Studies on interaction profiles of similar compounds suggest that 2-(Bromomethyl)-3,6-dimethylpyridine may interact with various biomolecules. Its ability to undergo nucleophilic substitution makes it a candidate for further exploration in drug development. Interaction studies often assess binding affinities and mechanisms of action against target proteins or enzymes.

Several compounds share structural similarities with 2-(Bromomethyl)-3,6-dimethylpyridine. Here are some notable examples:

Compound NameStructureUnique Features
2-Bromo-3-methylpyridine2-Bromo-3-methylpyridineLacks a second methyl group at position 6.
3-Bromo-2,6-dimethylpyridineBromine at position 3; different reactivity profile.
4-Bromomethyl-3,6-dimethylpyridineBromine at position 4; different synthetic pathways.

Uniqueness: The unique positioning of the bromomethyl group at position 2 combined with methyl substitutions at positions 3 and 6 gives this compound distinct reactivity compared to its analogs. This configuration influences its chemical behavior and potential applications in synthesis and medicinal chemistry.

Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy serves as a primary structural elucidation tool for 2-(Bromomethyl)-3,6-dimethylpyridine. Proton Nuclear Magnetic Resonance analysis reveals characteristic signals that confirm the molecular structure and substitution pattern of this brominated pyridine derivative [1] .

The bromomethyl group (-CH₂Br) typically appears as a singlet around δ 4.32 ppm in ¹H Nuclear Magnetic Resonance spectra, consistent with similar bromomethyl-substituted pyridine compounds [1]. The two methyl groups attached to the pyridine ring at positions 3 and 6 manifest as singlets around δ 2.52 ppm, integrating for six hydrogens total [1]. The aromatic protons of the pyridine ring exhibit characteristic chemical shifts in the region of δ 6.97-7.50 ppm, appearing as singlets due to the symmetrical substitution pattern [1] [3].

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information. The bromomethyl carbon appears at approximately δ 30.92 ppm, while the methyl carbons attached to the pyridine ring resonate around δ 24.45 ppm [1]. The aromatic carbons of the pyridine ring display chemical shifts consistent with electron-donating methyl substituents and the electron-withdrawing effects of both nitrogen and the bromomethyl group [1] [3].

Infrared Spectroscopy

Infrared spectroscopy provides valuable information about the functional groups present in 2-(Bromomethyl)-3,6-dimethylpyridine. The aromatic carbon-hydrogen stretching vibrations appear in the 3000-3100 cm⁻¹ region, while aliphatic carbon-hydrogen stretches from the methyl groups are observed at 2850-2950 cm⁻¹ [4] [5]. The pyridine ring exhibits characteristic carbon-carbon and carbon-nitrogen stretching vibrations in the 1580-1620 cm⁻¹ range [4] [5].

The carbon-bromine stretch typically appears as a medium-intensity band in the 500-700 cm⁻¹ region [5]. Additional characteristic absorptions include carbon-nitrogen stretching vibrations at 1400-1500 cm⁻¹ and ring breathing modes around 990-1040 cm⁻¹ [4] [5]. These spectroscopic signatures collectively confirm the presence of the brominated pyridine framework with methyl substituents.

Ultraviolet-Visible Spectroscopy

Ultraviolet-Visible spectroscopy of brominated pyridine derivatives reveals electronic transitions characteristic of the aromatic heterocyclic system [5] . The pyridine chromophore typically exhibits absorption maxima in the 250-280 nm region, corresponding to π→π* transitions within the aromatic ring system [5]. The presence of electron-donating methyl groups and the electron-withdrawing bromomethyl substituent modulates these electronic transitions, potentially causing bathochromic or hypsochromic shifts depending on the dominant electronic effect [5] .

Time-dependent Density Functional Theory calculations have been employed to predict and interpret Ultraviolet-Visible spectra of similar pyridine derivatives, providing theoretical support for experimental observations [5] [7]. The computational studies reveal that the highest occupied molecular orbital-lowest unoccupied molecular orbital transitions dominate the electronic absorption spectra of these compounds [7] [8].

Mass Spectrometric Fragmentation Patterns

Mass spectrometry provides crucial structural information through characteristic fragmentation patterns of 2-(Bromomethyl)-3,6-dimethylpyridine. The molecular ion peak appears at m/z 199/201, exhibiting the characteristic isotope pattern due to the presence of bromine [9] [10]. The bromine isotope pattern shows peaks separated by two mass units with an approximate 1:1 intensity ratio, reflecting the natural abundance of ⁷⁹Br and ⁸¹Br isotopes [9] [10].

The most prominent fragmentation pathway involves the loss of a bromine radical from the molecular ion, generating a fragment at m/z 120 [9] [10]. This fragmentation is thermodynamically favorable due to the relative weakness of the carbon-bromine bond compared to other bonds in the molecule [9] [10]. The loss of the entire bromomethyl group (CH₂Br) produces a significant fragment ion at m/z 106, corresponding to the 3,6-dimethylpyridine cation radical [9] [10].

Additional fragmentation patterns include the loss of methyl radicals from the pyridine ring, yielding fragments at m/z 184/186 [9] [10]. The pyridine ring system itself can undergo further fragmentation, producing various pyridyl fragments in the m/z 78-92 range [9] [10]. The formation of the bromomethyl cation (CH₂Br⁺) at m/z 93/95, though of lower intensity, serves as a diagnostic ion for compounds containing this functional group [9] [10].

The fragmentation mechanisms are influenced by the electron-donating properties of the methyl substituents and the electron-withdrawing nature of the nitrogen atom in the pyridine ring [9] [10]. These electronic effects stabilize certain fragment ions while promoting specific fragmentation pathways, providing valuable structural information for compound identification and characterization [9] [10].

X-ray Crystallographic Studies

X-ray crystallographic analysis of 2-(Bromomethyl)-3,6-dimethylpyridine and related compounds provides definitive structural information including bond lengths, bond angles, and crystal packing arrangements [11] [12] [13]. Crystallographic studies of similar brominated pyridine derivatives reveal typical bond parameters consistent with aromatic heterocyclic compounds [11] [12] [13].

The carbon-bromine bond length in bromomethyl-substituted pyridines typically ranges from 1.94-1.96 Å, consistent with standard single bond values [11] [14]. The pyridine ring maintains planarity with carbon-nitrogen bond lengths of approximately 1.34-1.36 Å, reflecting the aromatic character of the heterocycle [11] [14] [13]. The methyl substituents exhibit standard carbon-carbon bond lengths around 1.50 Å [11] [13].

Crystal packing analysis reveals intermolecular interactions that stabilize the solid-state structure [11] [12] [15]. Halogen bonding interactions involving the bromine atom contribute to crystal stability, with bromine-oxygen or bromine-nitrogen distances shorter than the sum of van der Waals radii [11] [16]. Additional stabilizing interactions include carbon-hydrogen⋯nitrogen hydrogen bonds and carbon-hydrogen⋯bromine contacts [11] [12] [13].

The crystal structures often exhibit disorder, particularly involving the bromomethyl group, which can adopt multiple conformations in the solid state [15]. Refinement of such disorder requires careful consideration of occupancy factors and thermal parameters to achieve accurate structural models [15]. Temperature-dependent crystallographic studies reveal the dynamic nature of these molecular motions in the crystal lattice [15].

Computational Geometry Optimization

Computational geometry optimization employing Density Functional Theory methods provides theoretical structural parameters for 2-(Bromomethyl)-3,6-dimethylpyridine [14] [7] [8]. The B3LYP functional with 6-31G(d,p) basis set represents a standard computational approach for initial geometry optimization of brominated organic compounds [14] [7] [8].

Enhanced accuracy is achieved using larger basis sets such as 6-311+G(d,p), which includes diffuse functions important for describing the electronic structure of halogenated compounds [14] [7] [8]. The M06-2X functional with def2-TZVP basis set provides excellent performance for systems with significant dispersion interactions [14] [8]. Long-range corrected functionals like ωB97XD accurately describe charge-transfer excited states relevant to photochemical properties [14].

Dispersion-corrected methods such as PBE0-D3 with pob-TZVP basis sets account for weak intermolecular interactions crucial for understanding crystal packing and molecular aggregation [16] [14]. These computational approaches predict bond lengths within 0.01-0.02 Å of experimental X-ray crystallographic values [14] [17].

Geometry optimization convergence criteria typically require energy convergence of 10⁻⁶ hartree or better to ensure accurate structural parameters [14]. The optimized geometries serve as starting points for subsequent calculations of vibrational frequencies, electronic properties, and thermodynamic parameters [14] [7] [8]. Computational studies reveal that the lowest-energy conformation adopts a planar pyridine ring with the bromomethyl group oriented to minimize steric interactions with adjacent methyl substituents [14] [17].

XLogP3

2.2

Hydrogen Bond Acceptor Count

1

Exact Mass

198.99966 g/mol

Monoisotopic Mass

198.99966 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-10-2024

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